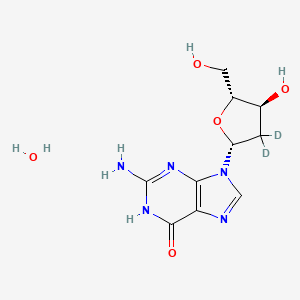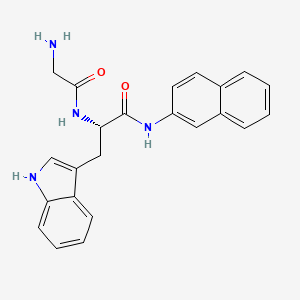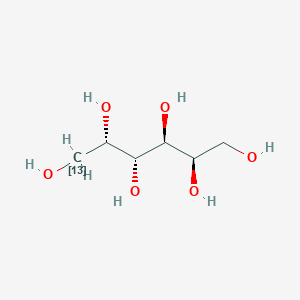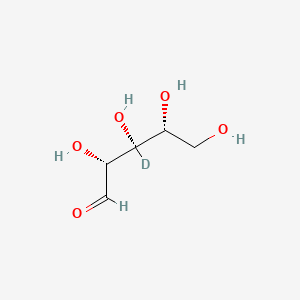
Xylose-d1-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xylose-d1-2 is a deuterated form of xylose, a monosaccharide of the aldopentose type consisting of five carbon atoms and an aldehyde functional group. Xylose is a sugar commonly found in wood and is widely used in various industrial applications. The deuterated form, this compound, is often used in scientific research to study metabolic pathways and reaction mechanisms due to its unique isotopic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Xylose-d1-2 typically involves the deuteration of xylose. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the incorporation of deuterium into the xylose molecule.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors designed to handle deuterium gas and maintain the necessary reaction conditions. The purity of the final product is ensured through various purification techniques, including chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Xylose-d1-2 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form xylonic acid.
Reduction: Reduction of this compound can yield xylitol, a common sugar alcohol.
Substitution: Various substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium or platinum.
Substitution: Reagents such as halogens or alkylating agents are used under controlled conditions.
Major Products
Oxidation: Xylonic acid
Reduction: Xylitol
Substitution: Various substituted xylose derivatives
Wissenschaftliche Forschungsanwendungen
Xylose-d1-2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Helps in understanding the metabolism of xylose in various organisms.
Medicine: Used in diagnostic tests to study malabsorption and other gastrointestinal conditions.
Industry: Employed in the production of biofuels and biochemicals from lignocellulosic biomass.
Wirkmechanismus
The mechanism of action of Xylose-d1-2 involves its metabolism through various biochemical pathways. In microorganisms, xylose isomerase and xylulokinase play key roles in converting xylose to xylulose, which then enters the pentose phosphate pathway. The deuterium label in this compound allows researchers to track its metabolic fate and study the kinetics of these reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Xylonic Acid: A product of xylose oxidation.
Xylitol: A sugar alcohol derived from the reduction of xylose.
Xylooligosaccharides: Short chains of xylose units used as prebiotics.
Uniqueness
Xylose-d1-2 is unique due to its deuterium label, which makes it an invaluable tool in research. The isotopic substitution allows for precise tracking and analysis of metabolic processes, providing insights that are not possible with non-deuterated compounds.
Eigenschaften
Molekularformel |
C5H10O5 |
|---|---|
Molekulargewicht |
151.14 g/mol |
IUPAC-Name |
(2R,3S,4R)-3-deuterio-2,3,4,5-tetrahydroxypentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i5D |
InChI-Schlüssel |
PYMYPHUHKUWMLA-ITINVTGCSA-N |
Isomerische SMILES |
[2H][C@]([C@@H](CO)O)([C@H](C=O)O)O |
Kanonische SMILES |
C(C(C(C(C=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R)-2-hydroxy-3-[(5Z,8Z,11Z)-icosa-5,8,11-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12393521.png)
![N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]-N-[4-[2-[4-[(2E)-2-[(3-methylphenyl)methylidene]hydrazinyl]-6-morpholin-4-ylpyrimidin-2-yl]oxyethyl]phenyl]hexanediamide](/img/structure/B12393532.png)
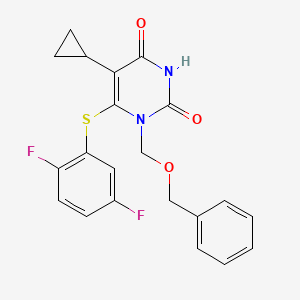

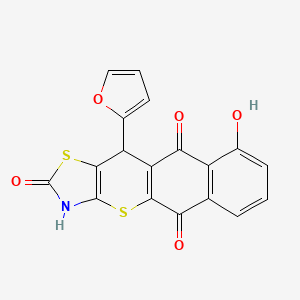
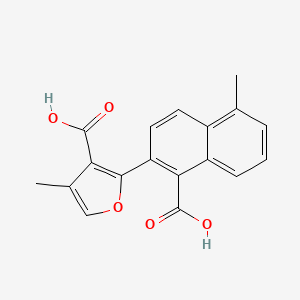
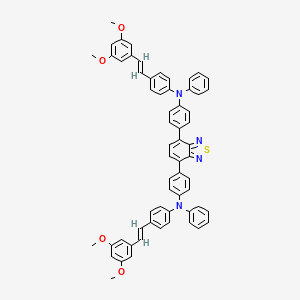
![4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-[[1-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-4-oxobutyl]triazol-4-yl]methyl]pyridine-2-carboxamide](/img/structure/B12393578.png)
![3-aminopropyl-[3-[4-[(E)-2-[4-(dibutylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl]-dimethylazanium;dichloride;hydrochloride](/img/structure/B12393584.png)
